molecular formula C14H14ClN3O2S B5219608 Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate CAS No. 7149-61-3

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate

Cat. No.: B5219608
CAS No.: 7149-61-3
M. Wt: 323.8 g/mol
InChI Key: HUCQZFLGJWTXOM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl mercaptan with ethyl 4,6-dichloro-5-formylpyrimidine-2-carboxylate under basic conditions to form the intermediate compound. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
  • 2-Aminopyrimidine derivatives

Uniqueness

Ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-20-13(19)10-7-17-14(18-12(10)16)21-8-9-5-3-4-6-11(9)15/h3-7H,2,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCQZFLGJWTXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290982
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-61-3
Record name NSC72265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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